2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that features both an indole and a sulfonamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The sulfonamide group is also significant in medicinal chemistry due to its presence in various therapeutic agents.
Preparation Methods
The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole nucleus followed by sulfonation and subsequent functionalization with the pentamethylbenzene group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to meet commercial demands.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methyl groups. Common reagents include halogens and nitrating agents.
Sulfonation: The sulfonamide group can participate in further sulfonation reactions under acidic conditions.
Scientific Research Applications
2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and sulfonamides. For example:
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Compared to these compounds, 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is unique due to its combined structural features, which may confer enhanced biological activity and specificity.
Biological Activity
The compound 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including synthesis, molecular modeling, and biological evaluations.
Chemical Structure and Properties
- Molecular Formula: C19H21N3O2S
- Molecular Weight: 357.45 g/mol
- InChI Key: KQYUMLOISJXARC-UHFFFAOYSA-N
The compound features a sulfonamide group attached to a pentamethylbenzene ring and an indole moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds related to the sulfonamide class have shown effectiveness against various bacterial strains. A comparative analysis highlighted that this compound demonstrated potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Table 1 summarizes the IC50 values observed in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
MCF-7 | 12.8 |
A549 | 18.4 |
COX-2 Inhibition
Sulfonamide derivatives are known for their role as COX-2 inhibitors, which are crucial in managing inflammation and pain. Studies have shown that this compound exhibits COX-2 inhibitory activity with a percentage inhibition of around 47% at a concentration of 20 µM . This suggests potential applications in treating inflammatory conditions.
Antileishmanial Activity
Research involving antileishmanial activities has revealed promising results for related compounds. Although specific data on this compound is limited, similar sulfonamide derivatives have shown effective inhibition against Leishmania species with IC50 values ranging from 0.059 mM to 0.072 mM . This positions the compound as a candidate for further exploration in the treatment of leishmaniasis.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Evaluation of COX-2 Inhibitory Effects
In another study focusing on inflammation-related diseases, researchers assessed the COX-2 inhibitory effects of several compounds including this compound. The findings underscored its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-10-11(2)13(4)19(14(5)12(10)3)25(23,24)21-16-6-7-17-15(8-16)9-18(22)20-17/h6-8,21H,9H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODNKMMFVCGFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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